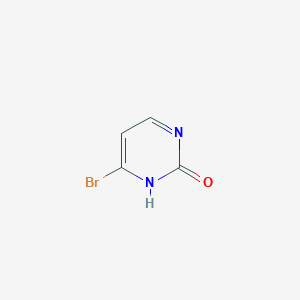

4-Bromo-2-hydroxypyrimidine

Beschreibung

Historical Context and Discovery

4-Bromo-2-hydroxypyrimidine (CAS 548767-83-5) emerged as a compound of interest in the late 20th century, driven by the need for functionalized pyrimidine derivatives in pharmaceutical and materials science research. While pyrimidine itself was first synthesized in 1900, brominated derivatives gained prominence with advances in halogenation techniques. The compound’s synthesis was first reported in the context of nucleoside analog development, where its bromine and hydroxyl groups offered strategic sites for functionalization. Early methodologies involved direct bromination of 2-hydroxypyrimidine using N-bromosuccinimide (NBS) in polar solvents like dimethylformamide, achieving yields exceeding 85%.

Significance in Heterocyclic Chemistry

As a bicyclic aromatic compound, this compound bridges reactivity patterns of pyrimidines and halogenated heterocycles:

- Electrophilic substitution : The bromine atom directs further functionalization at the 4-position, while the hydroxyl group enables tautomerism (lactam-lactim equilibrium).

- Coordination chemistry : The N1 and O2 atoms facilitate metal complex formation, useful in catalysis.

- Bioisosterism : Serves as a purine analog in drug design, mimicking natural nucleotides while introducing metabolic stability.

Table 1: Key Reactivity Features

Relationship to Pyrimidine Family of Compounds

Structurally, this compound belongs to the pyrimidine family, which includes nucleic acid bases (cytosine, thymine) and vitamin B1. Key distinctions include:

- Substitution pattern : Bromine at C4 and hydroxyl at C2 create unique electronic effects compared to natural pyrimidines.

- Biological activity : Unlike unmodified pyrimidines, the bromo-hydroxy derivative shows enhanced interactions with enzymes like cytosine deaminase.

- Synthetic utility : Serves as a precursor for 5-substituted pyrimidines via regioselective coupling.

Current Research Landscape

Recent studies highlight three primary applications:

- Antiviral agents : As a core scaffold in hepatitis C virus NS5B polymerase inhibitors.

- Luminescent materials : Coordination polymers incorporating this compound exhibit blue fluorescence (λem = 450 nm).

- Kinase inhibitors : Derivatives show IC50 values <100 nM against CDK2 and EGFR kinases.

Table 2: Recent Research Highlights (2023–2025)

| Application | Key Finding | Source |

|---|---|---|

| Anticancer drugs | Induces apoptosis in A549 lung cancer cells | |

| MOF synthesis | Forms porous networks with Cu(II) nodes | |

| Enzyme inhibition | Ki = 2.3 μM for cytosine deaminase |

Ongoing research explores its use in photoactive covalent organic frameworks (COFs) and as a building block for PROTACs (proteolysis-targeting chimeras). The compound’s versatility ensures its continued relevance in interdisciplinary chemistry.

Eigenschaften

IUPAC Name |

6-bromo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHSNTLTQPMYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621968 | |

| Record name | 6-Bromopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548767-83-5 | |

| Record name | 6-Bromopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods Overview

Two primary preparation approaches are documented for 4-bromo-2-hydroxypyrimidine:

- Direct bromination of 2-hydroxypyrimidine.

- One-step synthesis involving hydrobromic acid and hydrogen peroxide catalysis.

Direct Bromination Method

Process Description:

This classical method involves the bromination of 2-hydroxypyrimidine using elemental bromine in organic solvents such as benzene or nitrobenzene. The bromine selectively substitutes at the 4-position of the pyrimidine ring.

| Parameter | Details |

|---|---|

| Starting Material | 2-Hydroxypyrimidine |

| Brominating Agent | Bromine (Br2) |

| Solvent | Benzene or Nitrobenzene |

| Temperature | Typically room temperature to mild heating |

| Reaction Time | Variable, depending on scale |

- Straightforward procedure.

- Well-established reaction mechanism.

- Use of hazardous bromine and organic solvents.

- Potential environmental and safety concerns in large-scale synthesis.

In industrial production, continuous flow reactors are increasingly utilized to enhance safety, scalability, and consistency of bromination reactions.

One-Step Synthesis via Hydrobromic Acid and Hydrogen Peroxide Catalysis

A more recent and efficient preparation method involves a one-step synthesis where 2-hydroxypyrimidine reacts with hydrobromic acid and hydrogen peroxide under heating to yield this compound.

- Mix 2-hydroxypyrimidine with hydrobromic acid (20-50 wt%) in varying molar ratios.

- Add hydrogen peroxide (10-50 wt%) as a catalyst.

- Heat the mixture under controlled temperatures (30-100°C) for a specified duration (8-14 hours).

- Post-reaction treatment includes catalase addition to decompose residual hydrogen peroxide, cooling, filtration, and drying.

Typical Reaction Parameters and Yields:

| Example | 2-Hydroxypyrimidine (g/mol) | Hydrobromic Acid Concentration (wt%) | HBr:2-Hydroxypyrimidine Molar Ratio | Hydrogen Peroxide Concentration (wt%) | H2O2:2-Hydroxypyrimidine Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 112.1 (1 mol) | 20 | 1:1 | 10 | 1:1 | 100 | 8 | ~94.1 | 98.2 |

| 2 | 112.1 (1 mol) | 35 | 2:1 | 30 | 2:1 | 40 | 12 | ~96.2 | 98.4 |

| 3 | 112.1 (1 mol) | 50 | 3:1 | 50 | 5:1 | 30 | 14 | Not specified | Not specified |

Purification:

After reaction completion, catalase is added to remove excess hydrogen peroxide, followed by cooling to ≤10°C, filtration under reduced pressure, and drying at 70-85°C.

- High yield and purity of this compound.

- Reduced environmental pollution and human toxicity compared to elemental bromine.

- Simplified production process with improved raw material utilization (bromine utilization rate up to 98%).

- Minimal smoke generation during reaction, enhancing safety.

This one-step method is suitable for scale-up due to its efficiency and environmental benefits. The process also enables subsequent conversion to derivatives such as 5-bromo-2-chloropyrimidine by further reaction with phosphorus oxychloride and organic amines.

Comparative Analysis of Preparation Methods

| Feature | Direct Bromination Method | One-Step Hydrobromic Acid/H2O2 Method |

|---|---|---|

| Brominating Agent | Elemental Bromine | Hydrobromic Acid + Hydrogen Peroxide |

| Solvent | Organic solvents (benzene, nitrobenzene) | Aqueous acidic medium |

| Reaction Temperature | Room temperature to mild heating | 30-100°C |

| Reaction Time | Variable | 8-14 hours |

| Yield | Moderate to high | High (~94-96%) |

| Purity | Dependent on purification | High (>98%) |

| Environmental Impact | Higher due to bromine and solvents | Lower, minimal smoke and pollution |

| Scalability | Industrial scale possible with safety measures | Suitable for industrial scale with continuous flow reactors |

| Safety Concerns | Handling bromine, solvent toxicity | Safer, less hazardous reagents |

Research Findings and Notes

- The one-step synthesis method demonstrates superior efficiency and environmental compatibility compared to traditional bromination.

- Catalase addition is critical for decomposing residual hydrogen peroxide, preventing side reactions and ensuring product purity.

- The molar ratios of hydrobromic acid and hydrogen peroxide directly influence reaction rate, yield, and purity.

- Temperature optimization balances reaction kinetics and product stability.

- Post-synthesis, this compound can be further transformed into other valuable intermediates, highlighting its synthetic versatility.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-hydroxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Bromination: Bromine in benzene or nitrobenzene.

Substitution: Amines or thiols in the presence of a base.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

Substituted Pyrimidines: Formed through nucleophilic substitution.

Coupled Products: Formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate for Synthesis: It serves as an important intermediate in the synthesis of complex heterocyclic compounds, facilitating the creation of various derivatives through substitution reactions. The bromine atom can be replaced by nucleophiles such as amines or thiols to yield new compounds.

Biology

- Biological Activity Investigation: Research has indicated potential antimicrobial and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .

Medicine

- Pharmaceutical Development: It is explored as a building block for pharmaceutical agents aimed at treating various diseases. The unique functional groups present allow for modifications that can enhance biological activity and specificity .

Industry

- Specialty Chemicals Production: 4-Bromo-2-hydroxypyrimidine is utilized in the production of specialty chemicals, which have applications ranging from agrochemicals to materials science.

Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives of this compound that exhibited significant cytotoxic effects against cancer cell lines. These derivatives were designed to improve upon existing anticancer agents by modifying the hydroxyl and bromine functionalities to enhance binding affinity to target proteins .

Antimicrobial Activity

Research conducted on various substituted pyrimidines, including this compound, demonstrated promising antibacterial activity against Gram-positive bacteria. The study emphasized the role of the bromine atom in enhancing the compound's lipophilicity, which contributed to its effectiveness .

Wirkmechanismus

The mechanism of action of 4-Bromo-2-hydroxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

2-Hydroxy-5-bromopyrimidine (CAS: 38353-06-9)

- Key differences : Bromine at position 5 instead of 4.

- For instance, bromine at position 4 (as in 4-Bromo-2-hydroxypyrimidine) may direct electrophilic attacks differently compared to position 5 .

4-Amino-5-bromo-2-hydroxypyrimidine

- Key differences: Additional amino group at position 4.

- Synthesis: Formed in 71–78% yield via bromination of 4-amino-2-hydroxypyrimidine using bromine in benzene or nitrobenzene .

- Applications: The amino group enhances hydrogen-bonding capability, making it useful in coordination chemistry or as a precursor for heterocyclic expansions .

5-Bromo-2-chloropyrimidin-4-amine (CAS: 1333319-66-6)

Physicochemical Properties

Research Findings and Trends

- Crystallographic Trends: Halogen and amino substituents (e.g., in 5-Bromo-2-chloropyrimidin-4-amine) promote hydrogen-bonded networks, influencing solubility and solid-state stability .

- Biological Relevance: Amino- and methoxy-substituted analogs (e.g., 2-Amino-5-bromo-4-methoxypyrimidine) are explored as kinase inhibitors due to their ability to mimic nucleotide bases .

Biologische Aktivität

4-Bromo-2-hydroxypyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C₄H₄BrN₃O, characterized by a bromine atom and a hydroxyl group attached to a pyrimidine ring. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Its antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. Studies have shown that it effectively targets Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

Anticancer Activity

This compound has been explored for its anticancer properties , particularly in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival. For instance, the compound has shown promising results against A549 human lung adenocarcinoma cells, reducing cell viability significantly .

The mode of action of this compound involves several biochemical pathways:

- Enzyme Inhibition : It acts as an inhibitor of certain protein kinases, including Protein Kinase B (PKB), which is crucial in regulating cellular processes such as glucose metabolism and apoptosis.

- Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into cellular membranes, disrupting their integrity and function, which is vital for bacterial survival.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against multidrug-resistant strains. The results indicated that it could serve as a potential alternative to traditional antibiotics, particularly in treating infections caused by resistant pathogens .

Anticancer Research

A recent study evaluated the anticancer effects of this compound on various cancer cell lines using the MTT assay. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

Pharmaceutical Development

Due to its biological activity, this compound is being investigated as a lead compound for developing new drugs targeting bacterial infections and cancer therapies. Its role as an intermediate in synthesizing more complex pharmaceutical agents highlights its importance in medicinal chemistry.

Agricultural Use

The compound also shows promise as an agricultural chemical due to its antimicrobial properties, potentially serving as a natural pesticide or fungicide .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-hydroxypyrimidine, and what factors influence reaction efficiency?

- Methodological Answer : A typical synthesis involves bromination of 2-hydroxypyrimidine derivatives using reagents like under controlled conditions. Reaction efficiency depends on solvent polarity (e.g., or ), temperature (often 60–80°C), and catalysts (e.g., Lewis acids). Post-synthesis, purification via recrystallization (using acetonitrile or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. For analogous bromopyrimidines, reduction steps with stannous chloride in hydrochloric acid have been employed to achieve high yields (~90%) .

Q. How can researchers purify this compound, and what analytical techniques confirm its purity?

- Methodological Answer : Recrystallization in polar solvents (e.g., acetonitrile) is effective for removing unreacted precursors. Analytical confirmation includes:

- HPLC : Using a column with UV detection at 254 nm to assess retention time and peak homogeneity.

- NMR : and NMR spectra verify structural integrity; the bromine substituent causes distinct deshielding in aromatic regions.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak () and isotopic pattern due to bromine. Purity ≥95% is standard for research-grade material .

Q. What spectroscopic methods are employed to characterize this compound, and how are key functional groups identified?

- Methodological Answer :

- FT-IR : The hydroxyl () stretch appears as a broad peak near 3200–3400 cm, while aromatic vibrations occur at ~550–650 cm.

- UV-Vis : Absorption bands in the 260–280 nm range indicate π→π* transitions in the pyrimidine ring.

- NMR : NMR shows downfield shifts for protons adjacent to electronegative substituents (e.g., H5 at δ ~8.5 ppm). Coupling constants () distinguish between tautomeric forms .

Advanced Research Questions

Q. How does the bromine substituent influence the tautomeric equilibrium of this compound, and what experimental approaches quantify this behavior?

- Methodological Answer : Bromine’s electron-withdrawing effect stabilizes the hydroxypyrimidine tautomer over the oxo form. To quantify equilibria:

- Matrix-Isolation FT-IR : Trapping tautomers in argon matrices at 10 K allows isolation of individual forms. Frequency shifts in and stretches differentiate tautomers.

- Ab Initio Calculations : At the level, relative energies and hydrogen-bonding interactions predict tautomer stability. For 5-Bromo-2-hydroxypyrimidine, the hydroxy:oxo ratio was experimentally determined as 60:1, highlighting bromine’s stabilizing role .

Q. What challenges arise in determining the crystal structure of this compound, and how do tools like SHELXL and ORTEP address them?

- Methodological Answer : Challenges include low crystal quality and disorder in bromine positions. Solutions involve:

- SHELXL Refinement : Using iterative least-squares cycles to model anisotropic displacement parameters for bromine. Hydrogen atoms are located via difference Fourier maps or riding models.

- ORTEP-3 Visualization : Generates thermal ellipsoid plots to assess positional uncertainty. For example, in similar bromopyrimidines, the pyrimidine ring’s planarity (r.m.s. deviation <0.1 Å) is confirmed via this tool .

Q. How can computational methods like DFT predict the electronic properties of this compound, and what basis sets are optimal?

- Methodological Answer : Density-functional theory (DFT) with the B3LYP functional and basis set accurately models:

- Electrostatic Potential Maps : Reveal charge distribution, showing electron-deficient regions near bromine.

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity; bromine lowers the LUMO energy, enhancing electrophilicity.

- Solvent Effects : Include implicit solvation (e.g., PCM model) to simulate aqueous environments. Validation against experimental UV-Vis data ensures accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.